2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 34162-21-5
VCID: VC2820519
InChI: InChI=1S/C10H10Cl3NO/c11-6-9(15)14-5-4-7-2-1-3-8(12)10(7)13/h1-3H,4-6H2,(H,14,15)
SMILES: C1=CC(=C(C(=C1)Cl)Cl)CCNC(=O)CCl
Molecular Formula: C10H10Cl3NO
Molecular Weight: 266.5 g/mol

2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide

CAS No.: 34162-21-5

Cat. No.: VC2820519

Molecular Formula: C10H10Cl3NO

Molecular Weight: 266.5 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide - 34162-21-5

Specification

CAS No. 34162-21-5
Molecular Formula C10H10Cl3NO
Molecular Weight 266.5 g/mol
IUPAC Name 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide
Standard InChI InChI=1S/C10H10Cl3NO/c11-6-9(15)14-5-4-7-2-1-3-8(12)10(7)13/h1-3H,4-6H2,(H,14,15)
Standard InChI Key KXZSDDDWTOHUAM-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)Cl)CCNC(=O)CCl
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)CCNC(=O)CCl

Introduction

Chemical Properties and Structure

2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide is characterized by a specific molecular architecture that includes three chlorine atoms - one attached to the acetamide moiety and two positioned at the 2 and 3 positions of the phenyl ring. This unique substitution pattern influences its physicochemical properties and biological interactions.

Basic Chemical Information

The compound is formally identified through the following chemical parameters:

ParameterValue
CAS Registry Number34162-21-5
Molecular FormulaC₁₀H₁₀Cl₃NO
Molecular Weight266.5 g/mol
Chemical ClassificationChloroacetamide derivative
Physical StateSolid at room temperature

The compound's structure features a 2,3-dichlorophenyl group connected via an ethyl linker to an acetamide moiety bearing a chlorine substituent.

Physical Properties

While specific experimental data on physical properties is limited in the available literature, theoretical calculations and structure-based predictions suggest:

PropertyValue/Description
AppearanceCrystalline solid
SolubilityLimited water solubility; Soluble in organic solvents
Melting PointNot directly reported for this specific isomer
StabilityRelatively stable under standard conditions

Synthesis Methods

The synthesis of 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide typically follows conventional amide formation chemistry, with specific adaptations to accommodate the chlorinated substituents.

Alternative Approaches

While the direct reaction with chloroacetyl chloride represents the most straightforward approach, alternative synthetic routes might include:

  • Chlorination of N-[2-(2,3-dichlorophenyl)ethyl]acetamide

  • Amide coupling reactions using chloroacetic acid and coupling reagents

  • Adaptation of methods used for similar chloroacetamide derivatives

Chemical Reactions and Reactivity

The reactivity profile of 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide is largely governed by its functional groups, particularly the reactive chloromethyl moiety attached to the carbonyl group.

Key Reaction Types

This compound can undergo several important reaction types:

  • Nucleophilic substitution: The chloromethyl group serves as an electrophilic center susceptible to attack by various nucleophiles.

  • Oxidation reactions: Primarily affecting the ethyl linker or aromatic ring.

  • Reduction reactions: Potentially leading to dechlorination or amide reduction.

  • Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions.

Reactivity at Biological Targets

The compound's reactivity extends to biological systems, where it can:

  • Form covalent bonds with nucleophilic sites on proteins

  • Interact with specific molecular targets in biological systems

  • Potentially inhibit enzyme activity through these interactions

Biological Activity

The biological profile of 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide has attracted particular research interest due to its potential therapeutic applications.

Mechanism of Action

At the molecular level, 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide exhibits biological activity through:

  • Interaction with specific molecular targets in biological systems

  • Formation of covalent bonds with nucleophilic sites on proteins

  • Inhibition of enzyme activity and disruption of biochemical pathways

The presence of three chlorine atoms at specific positions contributes significantly to its biological activity profile, influencing both potency and selectivity.

Therapeutic Properties

Research investigations have revealed several potential therapeutic properties:

  • Anti-inflammatory effects: Possibly through inhibition of inflammatory mediators

  • Analgesic properties: Pain-reducing capabilities potentially through neurological pathways

  • Other biological activities under investigation

Comparative Analysis with Related Compounds

Understanding 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide in context requires comparison with structurally similar compounds.

Structural Analogues

Several related chloroacetamide derivatives offer valuable comparison points:

CompoundCAS NumberKey DifferencesComparative Properties
2-chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide34162-22-6Chlorine at 4-position instead of 3-positionDifferent density (1.356g/cm³) and boiling point (433.8°C)
2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide90793-96-7Dichlorophenyl substitution at 3,4-positions; different connection pointDifferent commercial availability and pricing structure
2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide(Not fully provided)Fluorine instead of chlorine substitutionAltered electronic properties and potential biological activity

The specific substitution pattern of 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide imparts distinct chemical and biological properties compared to these analogues.

Structure-Activity Relationships

The positioning of chlorine atoms significantly impacts biological activity:

  • The 2,3-dichloro pattern on the phenyl ring creates a specific electronic distribution

  • The chloroacetamide moiety provides a reactive site for potential covalent interactions

  • The ethyl linker offers appropriate spatial separation between functional groups

Research Applications and Future Directions

Current research on 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide spans several domains.

Current Research Focus

Research efforts have concentrated on:

  • Exploring therapeutic applications, particularly anti-inflammatory and analgesic properties

  • Investigating structure-activity relationships with systematic modifications

  • Developing improved synthetic routes for more efficient production

  • Understanding molecular interactions with biological targets

Future Research Directions

Promising future research directions include:

  • Development of derivatives with enhanced therapeutic properties

  • Exploration of additional biological activities

  • Investigation of potential applications beyond medicinal chemistry

  • Structure optimization for improved pharmacokinetic properties

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